molecular formula C19H24N2O3 B5070717 N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine

N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine

Cat. No. B5070717
M. Wt: 328.4 g/mol
InChI Key: IDGGQSCDTZNZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine, also known as CNO, is a synthetic compound that has gained attention in the scientific community due to its unique properties. CNO is a derivative of clozapine, a commonly used antipsychotic medication. However, CNO has been found to have distinct advantages over clozapine in certain areas of research. In

Mechanism of Action

N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine selectively activates DREADDs, which are G protein-coupled receptors that can be engineered to activate specific signaling pathways. The activation of DREADDs by N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine leads to the modulation of neuronal activity and subsequent changes in behavior and physiology.
Biochemical and Physiological Effects:
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine has been shown to have a range of effects on behavior and physiology, depending on the specific DREADD activated. For example, activation of DREADDs in the prefrontal cortex can lead to changes in attention and working memory, while activation of DREADDs in the hippocampus can lead to changes in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine in lab experiments is its selectivity for DREADDs. This allows researchers to specifically target and manipulate specific neuronal circuits, which can lead to more accurate and informative results. However, N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine has some limitations, such as its potential for off-target effects and the need for high purity in the final product.

Future Directions

The use of N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine in research is still relatively new, and there are many potential future directions for its application. One area of interest is the development of new DREADDs that can be selectively activated by compounds other than N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine. This would allow for greater flexibility in experimental design and reduce the potential for off-target effects. Additionally, the use of N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine in combination with other techniques, such as optogenetics, could lead to even more precise control over neuronal circuits and behavior.

Synthesis Methods

The synthesis of N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine involves the reaction of clozapine with cyclohexylamine and nitroethane. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The purity of the final product is critical for accurate research results.

Scientific Research Applications

N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine has been widely used in neuroscience research as a tool to study the function of specific neuronal circuits. N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine is a selective agonist of the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that can be selectively activated by an otherwise inert compound, such as N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine. By using N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine to activate DREADDs, researchers can control specific neuronal circuits and observe their effects on behavior and physiology.

properties

IUPAC Name

N-cyclohexyl-7-nitro-1,2,3,4-tetrahydroxanthen-4a-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-21(23)17-9-10-18-14(13-17)12-15-6-4-5-11-19(15,24-18)20-16-7-2-1-3-8-16/h9-10,12-13,16,20H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGGQSCDTZNZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC23CCCCC2=CC4=C(O3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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